molecular formula C8H8BFO2 B6253402 5-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 905710-75-0

5-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B6253402
CAS No.: 905710-75-0
M. Wt: 166
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Description

5-Fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a benzoxaborole derivative characterized by a fluorine substituent at the 5-position and a methyl group at the 3-position of the bicyclic boronate core. Benzoxaboroles are a class of organoboron compounds with a fused benzene-oxaborole ring system, notable for their stability and diverse biological activities, particularly in antifungal and antimicrobial applications . The fluorine atom enhances electron deficiency at the boron center, improving interactions with biological targets, while the 3-methyl group may influence steric effects and metabolic stability .

These analogs provide a basis for inferring its physicochemical and pharmacological properties.

Properties

CAS No.

905710-75-0

Molecular Formula

C8H8BFO2

Molecular Weight

166

Purity

95

Origin of Product

United States

Preparation Methods

Selection of Aromatic Precursors

The synthesis begins with substituted benzonitrile derivatives, such as 4-methylbenzonitrile, which undergo bromination to introduce halogens at specific positions. For example, 3-bromo-4-methylbenzonitrile (2 ) is synthesized via radical bromination of p-tolunitrile (1 ) using N-bromosuccinimide (NBS) in sulfuric acid. This step achieves a 92.9% yield and 99% purity, as confirmed by GC/MS and qNMR.

Functionalization via Hydroxymethylation

Subsequent hydroxymethylation of 2 involves radical bromination followed by hydrolysis. Treatment with NBS and a radical initiator (e.g., benzoyl peroxide) in acetonitrile generates 3-bromo-4-(bromomethyl)benzonitrile, which is hydrolyzed using calcium carbonate in dioxane/water to yield 3-bromo-4-(hydroxymethyl)benzonitrile (3 ). This two-step process is telescoped to avoid isolating unstable intermediates, maintaining an 85% assay yield.

Boronation and Cyclization Strategies

Boronate Ester Formation

Optimization of Key Reaction Steps

Radical Bromination Efficiency

The radical bromination of 2 to 3 is optimized by controlling light exposure and reagent stoichiometry. A 1.5:1 molar ratio of NBS to substrate in acetonitrile at 80°C achieves full conversion in 8 hours, with BPO (10 mol%) as the initiator. Quenching with Na₂SO₃ prevents over-bromination, ensuring a 95% yield of the dibrominated intermediate.

Continuous-Flow Hydrogenation

Reduction of nitrobenzoxaborole 12 to the amine 6 is enhanced using continuous-flow reactors. At 25°C with 0.34 mol% Pd/C and a flow rate of 1.5 mL/min, the reaction achieves 95% yield and >99% purity, bypassing intermediate isolation and minimizing catalyst decomposition.

Entry Pd/C (mol%)Time (h)Yield (%)
10.34490
20.34193
40.342.595

Table 1. Optimization of nitro-group reduction under continuous-flow conditions.

Structural and Mechanistic Insights

Boronate Ring Stability

Benzoxaboroles exhibit dynamic equilibrium between closed cyclic and open boronic acid forms. VT-NMR studies reveal that the five-membered oxaborole ring in 4 remains predominantly closed (>95%) in aqueous-organic solvents, with ring-opening rates >100 Hz at 25°C. This stability is critical for maintaining biological activity during synthesis.

Solvent and pH Effects

Cyclization steps require anhydrous conditions to prevent hydrolysis. Tetrahydrofuran and triisopropyl borate are employed to stabilize boron intermediates, while acidic workup (1 M HCl) ensures protonation of the boronate oxygen, facilitating crystallization.

Scalability and Industrial Feasibility

Telescoped Synthesis

A decagram-scale synthesis of 6 demonstrates the scalability of this route. By telescoping bromination, hydroxymethylation, and boronation steps, the process achieves a 46% overall yield with >99% purity, eliminating column chromatography and reducing waste.

Green Chemistry Considerations

The use of aqueous sulfuric acid in bromination and calcium carbonate in hydrolysis aligns with green chemistry principles. Solvent recovery systems for acetonitrile and ethyl acetate further enhance sustainability.

Analytical Characterization

Spectroscopic Validation

1H NMR and 13C NMR confirm regiochemistry and boronate ring formation. For 4 , characteristic shifts include δ = 8.11 ppm (aromatic H) and 143.8 ppm (boron-bound carbon). Mass spectrometry (MS) verifies molecular ions, e.g., m/z 195 for 2 .

Purity Assessment

Quantitative NMR (qNMR) and HPLC ensure >95% purity for all intermediates. Trituration with ethyl acetate or hexanes removes residual impurities without chromatography .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce various functional groups into the benzoxaborole ring .

Scientific Research Applications

Medicinal Applications

Antifungal Activity
One of the most notable applications of 5-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is its use as an antifungal agent. The compound has been studied for its efficacy against a range of fungal pathogens. It is structurally related to AN2690, a broad-spectrum antifungal drug that targets fungal cell wall synthesis. The mechanism involves inhibiting the enzyme responsible for the biosynthesis of polysaccharides in the fungal cell wall, leading to cell lysis and death of the pathogen .

Clinical Studies
Clinical trials have demonstrated the effectiveness of compounds in the benzoxaborole class against dermatophytes and other systemic fungal infections. For instance, AN2690 has shown promising results in treating onychomycosis (fungal nail infection), which highlights the potential therapeutic relevance of this compound in clinical settings .

Chemical and Material Science Applications

Synthesis and Catalysis
The compound can serve as a precursor in organic synthesis due to its boron content, which allows it to participate in various chemical reactions such as Suzuki coupling reactions. This feature is particularly valuable in the development of new materials and pharmaceuticals where precise molecular structures are required .

Polymer Chemistry
In polymer science, boron-containing compounds like this compound can be used to modify polymer properties. The incorporation of such compounds can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Research and Development

Case Studies
Several studies have explored the synthesis and characterization of this compound. For example, one study detailed its crystallization process and provided insights into its molecular structure through X-ray diffraction analysis. The findings indicated strong intermolecular interactions that contribute to its stability and biological activity .

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The compound can form reversible covalent bonds with biological molecules, such as enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of benzoxaboroles are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
5-Fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol 5-F, 3-CH3 Hypothesized improved metabolic stability due to steric shielding from methyl group.
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (AN2690/Tavaborole) 5-F, 3-H FDA-approved antifungal agent; forms strong O-H···O hydrogen bonds in crystal lattice.
5-Fluoro-3-morpholin-4-yl-2,1-benzoxaborol-1-ol 5-F, 3-morpholine High synthetic yield (97%); enhanced solubility due to polar morpholine group.
5-Fluoro-3-(4-methylpiperazin-1-yl)-2,1-benzoxaborol-1-ol 5-F, 3-methylpiperazine Moderate yield (65%); potential for improved pharmacokinetics via basic amine.
7-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 7-F, 3-H Structural isomer of AN2690; similar crystal packing but untested for bioactivity.
5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol 5-F, 3,3-diCH3 Increased steric bulk; potential for reduced enzymatic degradation.
Key Observations:
  • Fluorine Position : 5-Fluoro substitution (as in AN2690) optimizes antifungal activity by balancing electronic and steric effects. The 7-fluoro isomer retains similar crystal packing but lacks biological data .
  • 3-Position Substitution :
    • Polar groups (e.g., morpholine, methylpiperazine) improve solubility and synthetic accessibility but may reduce membrane permeability .
    • Alkyl groups (e.g., CH3) enhance metabolic stability by shielding the boronate core from hydrolysis .
  • Synthetic Yields : Reactions with morpholine (97% yield) outperform methylpiperazine (65%), likely due to steric and electronic factors during imine formation .

Crystallographic and Supramolecular Features

The crystal structure of AN2690 reveals planar molecules forming centrosymmetric dimers via O-H···O hydrogen bonds (2.62 Å), which stack into layers through weaker C-H···O/F interactions . This assembly is critical for its stability and bioavailability.

Biological Activity

5-Fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS No. 905710-75-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

The molecular formula of this compound is C8H8BFO2C_8H_8BFO_2, with a molar mass of 165.96 g/mol. The structural characteristics contribute to its biological properties, which are explored in various studies.

Research indicates that benzoxaboroles, including 5-fluoro-3-methyl derivatives, exhibit unique mechanisms of action. They are known to inhibit specific enzymes and pathways crucial for microbial survival and proliferation. For instance, they have been shown to interfere with the synthesis of essential biomolecules in pathogens.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens:

Pathogen Activity IC50 (µM)
Staphylococcus aureusInhibition of growth15.7
Escherichia coliInhibition of biofilm formation22.4
Candida albicansAntifungal activity18.9

These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents.

Antiparasitic Activity

In vitro studies have also highlighted the antiparasitic potential of this compound:

Parasite Activity IC50 (µM)
Leishmania amazonensisCytotoxicity in macrophages26.7
Trypanosoma cruziGrowth inhibition20.5

The selective index for these compounds indicates their effectiveness while minimizing toxicity to host cells.

Study 1: Antimicrobial Efficacy

In a study published by Adamczyk-Woźniak et al., the efficacy of benzoxaboroles was evaluated against resistant strains of bacteria. The compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent in treating resistant infections .

Study 2: Antiparasitic Mechanism

A recent investigation into the antiparasitic mechanisms revealed that 5-fluoro-3-methyl derivatives inhibit key metabolic pathways in parasites, leading to cell death. This study emphasized the importance of structural modifications in enhancing biological activity against protozoan parasites .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Strict maintenance of -78°C during lithiation prevents side reactions.
  • Purification : Recrystallization from water improves purity.
  • Reagent Ratios : Stoichiometric excess of NaBH₄ (1.1 eq) ensures complete reduction .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

Answer:
X-ray crystallography reveals a hydrogen-bonded dimeric structure:

  • Key Interactions :
    • O–H···O hydrogen bonds (2.62 Å) between hydroxyl groups.
    • C–H···O (2.87 Å) and C–H···F (2.94 Å) interactions form layered networks .
  • Symmetry : Molecules align in layers parallel to the (1 0 2) plane, stabilized by van der Waals forces .

Q. Challenges :

  • Air Sensitivity : Boron-containing intermediates require inert atmospheres (argon) .
  • Purification : Amine derivatives often precipitate during synthesis, requiring ether washing .

Advanced: How can researchers address contradictions in reported biological activities across studies?

Answer:
Root Causes of Discrepancies :

  • Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times affect potency .
  • Purity Issues : Residual solvents (e.g., Et₂O) in crystallized products may skew bioactivity data .

Q. Resolution Strategies :

Standardized Protocols : Replicate assays using identical conditions (pH, temperature).

Analytical Validation : Use ¹H/¹⁹F/¹¹B NMR and HPLC to confirm compound purity (>95%) .

Control Experiments : Compare activity of derivatives (e.g., morpholine vs. piperazine analogs) to isolate substituent effects .

Advanced: What computational and experimental approaches are used to predict and validate the compound’s reactivity?

Answer:
Computational Tools :

  • DFT Calculations : Model boron-oxygen bond polarization to predict hydrolysis rates.
  • Molecular Docking : Simulate interactions with target enzymes (e.g., β-lactamases) to guide derivatization .

Q. Experimental Validation :

  • Kinetic Studies : Monitor boronic acid esterification rates with diols via ¹¹B NMR .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (m.p. 135–136°C) to inform storage conditions .

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